
N-Cbz-3-methyl-DL-valine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-3-methyl-DL-valine Methyl Ester: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a derivative of valine, an essential amino acid, and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which serves as a protecting group for the amino function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester typically involves the protection of the amino group of 3-methyl-DL-valine with a carbobenzyloxy group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of dichloromethane as a solvent and a base such as diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Cbz is crucial in peptide synthesis, and the compound is often produced in bulk for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N-Cbz-3-methyl-DL-valine Methyl Ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
Hydrogenation: Removal of the Cbz group results in the formation of 3-methyl-DL-valine.
Hydrolysis: Hydrolysis of the ester group yields 3-methyl-DL-valine carboxylic acid.
Scientific Research Applications
Chemistry: N-Cbz-3-methyl-DL-valine Methyl Ester is widely used in peptide synthesis as a protecting group for the amino function. It allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, the compound is used to study enzyme-substrate interactions and protein synthesis. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its use in automated peptide synthesizers enhances the efficiency and accuracy of peptide production .
Mechanism of Action
The mechanism of action of N-Cbz-3-methyl-DL-valine Methyl Ester primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino function from unwanted reactions during the synthesis process. The compound is selectively deprotected under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
- N-Cbz-L-valine Methyl Ester
- N-Cbz-DL-valine Methyl Ester
- N-Boc-3-methyl-DL-valine Methyl Ester
Comparison: N-Cbz-3-methyl-DL-valine Methyl Ester is unique due to the presence of the 3-methyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCAJVCJLEMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
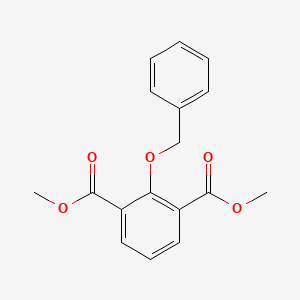


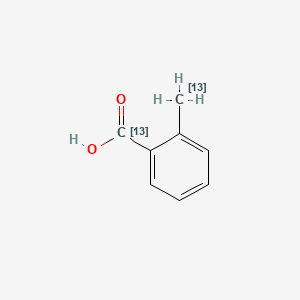
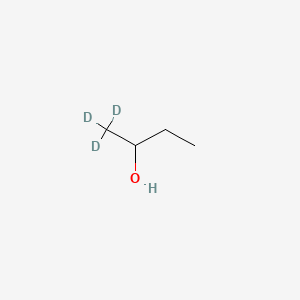
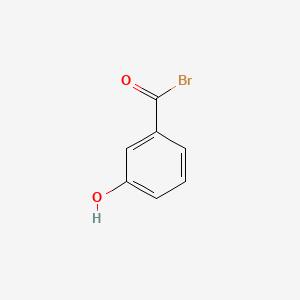
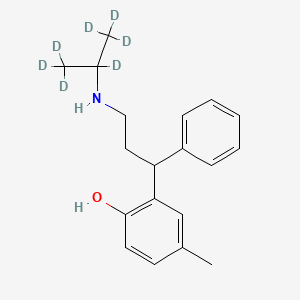


![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)
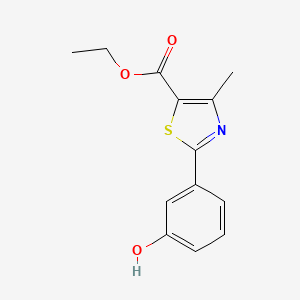
![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)
